molecular formula C11H13NO2 B2533560 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one CAS No. 2294619-85-3

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one

Cat. No.: B2533560
CAS No.: 2294619-85-3
M. Wt: 191.23
InChI Key: VSSNDCAWSWPMKX-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal and organic chemistry research, particularly as a core scaffold in the development of novel therapeutic agents. This pyrrolidin-2-one (or 2-pyrrolidone) derivative belongs to a prominent class of heterocyclic compounds that are extensively utilized in drug discovery due to their favorable physicochemical properties and diverse biological activities . Research Applications and Value: The primary research value of this compound lies in its potential as a precursor or pharmacophore for synthesizing new antibacterial agents. Structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated potent efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus , and Gram-negative bacteria like Escherichia coli . Some analogs have shown activity superior to control antibiotics such as cefuroxime and exhibit promising biofilm-disrupting properties, which is critical for addressing antibiotic-resistant infections . Beyond antimicrobial applications, the pyrrolidin-2-one core is a common structural element in natural products and synthetic molecules with a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and antiviral effects, making it a versatile building block in pharmaceutical R&D . Note for Researchers: Specific data on the exact mechanism of action, pharmacokinetics, and toxicological profile of this compound is not currently available in the searched literature and would be an objective of ongoing research. Researchers are exploring the molecular optimization of this scaffold for the development of new antibacterial drugs . Handling and Usage: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-hydroxy-5-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-5-9(7-10(13)6-8)12-4-2-3-11(12)14/h5-7,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNDCAWSWPMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-hydroxy-5-methylbenzaldehyde with an amine, followed by cyclization, can yield the desired pyrrolidinone. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one as an anticancer agent. Research has demonstrated that derivatives of pyrrolidinones exhibit cytotoxic effects against various cancer cell lines, including:

  • Triple-negative breast cancer (MDA-MB-231)
  • Melanoma (IGR39)
  • Pancreatic carcinoma (Panc-1)
  • Prostate cancer (PPC-1)

In vitro assays, such as the MTT assay, have been utilized to evaluate the cytotoxicity of these compounds, revealing promising results in selectively targeting cancer cells while sparing normal fibroblast cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against resistant strains of bacteria and fungi. Studies indicate that derivatives of this compound demonstrate significant activity against Gram-positive pathogens, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Clostridioides difficile

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents to combat rising resistance issues in clinical settings .

Neuropharmacological Effects

Research into the neuropharmacological properties of pyrrolidinones indicates that they may act on neurotransmitter systems, particularly dopamine and norepinephrine transporters. For example, analogs have shown selective inhibition of dopamine transporters, which could lead to applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrrolidinone derivatives demonstrated that specific modifications to the this compound structure enhanced its anticancer potency. The most effective compounds were those that selectively induced apoptosis in prostate cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of new antimicrobial agents, derivatives of this compound were tested against a panel of multidrug-resistant pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as therapeutic agents against resistant infections .

Data Tables

Application Area Target Cells/Pathogens Key Findings
AnticancerMDA-MB-231, IGR39Selective cytotoxicity observed; potential for targeted therapy
AntimicrobialStaphylococcus aureusSignificant activity against resistant strains; promising scaffold for drug development
NeuropharmacologyDopamine TransportersSelective inhibition observed; potential applications in mood disorders

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Pyrrolidinone Derivatives

  • 1-(5-Chloro-2-hydroxyphenyl)-4-substituted-pyrrolidin-2-ones : These derivatives exhibit enhanced antioxidant activity. For example, 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one demonstrates 1.35× higher DPPH radical scavenging activity than ascorbic acid .
    • Key Difference : The chloro and thioxo-triazole substituents in these derivatives likely improve electron-withdrawing effects and radical stabilization, enhancing antioxidant capacity compared to the target compound’s methyl and hydroxy groups.

Natural Product-Derived Pyrrolidinones

  • 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one: Isolated from Rehmannia glutinosa and mulberry, this compound features a furyl-oxoethyl side chain. It shows protective effects against LPS-induced cell damage in NRK-52e cells .

Sulfonyl- and Amino-Substituted Derivatives

  • 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2): Contains a methanesulfonyl group (-SO₂CH₃) and an amino (-NH₂) group, which may enhance solubility and hydrogen-bonding capacity .

Sterically Hindered Derivatives

  • (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone: Features a bulky trityl group, increasing steric hindrance and stability. This derivative is used in chiral synthesis but may exhibit reduced cellular permeability .
  • (-)-(R)-3-methylene-5-phenylpyrrolidin-2-one : The methylene group and stereochemistry (R-configuration) influence conformational flexibility and receptor selectivity .
    • Key Difference : Steric and stereochemical factors differentiate these compounds from the target molecule, which lacks such bulky substituents or defined chirality.

Structural and Functional Analysis

Compound Name Key Substituents Biological Activity/Application Synthesis Yield (If Applicable) Reference
1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one 3-OH, 5-CH₃ on phenyl Intermediate for FFAR1/FFAR4 modulators 74.07%
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-triazol-3-yl)pyrrolidin-2-one 5-Cl, 4-thioxo-triazole Antioxidant (1.35× ascorbic acid) Not reported
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one Furan-2-yl-oxoethyl side chain Cell protection (LPS-induced damage) Isolated from natural sources
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one 2-NH₂, 5-SO₂CH₃ on phenyl Pharmaceutical intermediate Not reported
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone Trityloxymethyl group Chiral synthesis 98% purity

Research Implications

  • Structure-Activity Relationship (SAR): The hydroxyl and methyl groups in this compound balance lipophilicity and hydrogen-bonding capacity, making it a versatile intermediate. Chloro, sulfonyl, or amino substituents in analogs enhance specific activities (e.g., antioxidant or receptor binding) but may compromise solubility or synthetic accessibility .
  • Synthetic Utility : The target compound’s efficient synthesis (74.07% yield) and modular structure enable rapid diversification into triazine derivatives, underscoring its value in drug discovery .

Biological Activity

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one, also known by its CAS number 2294619-85-3, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent scientific research.

Chemical Structure and Synthesis

This compound features a pyrrolidinone core substituted with a hydroxy and methyl group on a phenyl ring. The synthesis typically involves multi-step organic reactions, including cyclization and substitution processes that yield the desired compound with high purity and yield.

Synthetic Route Overview

  • Formation of Pyrrolidine Ring: Cyclization of suitable precursors.
  • Introduction of Hydroxy Group: Hydroxylation can be achieved through various methods, including oxidation reactions.
  • Substitution Reactions: Nucleophilic substitutions to introduce the phenolic component.

Biological Activities

This compound exhibits several notable biological activities:

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It potentially inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), making it a candidate for further investigation in inflammatory disease models .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

StudyFocusKey Findings
AntibacterialEffective against MRSA with MICs of 8 μg/mL.
AntioxidantDemonstrated significant free radical scavenging activity.
Anti-inflammatoryInhibits COX and LOX enzymes, suggesting anti-inflammatory potential.

Case Study: Antimicrobial Screening

In a recent study, this compound was evaluated for its antimicrobial properties against a panel of resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Antioxidant Activity: The hydroxyl group facilitates electron donation, neutralizing free radicals.
  • Antimicrobial Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Mechanism: Modulation of enzyme activity related to inflammatory processes.

Q & A

Q. Table 1: Comparison of Synthetic Routes for Analogous Pyrrolidinones

MethodSubstrateCatalyst/ConditionsYieldReference
Nucleophilic Substitution2-pyrrolidinone + 4-fluoroiodobenzeneK₂CO₃, DMF, 110°C85%
Suzuki-Miyaura CouplingBoronic acid + bromopyrrolidinonePd(OAc)₂, SPhos, 80°C59%

Basic Question: How is the structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Key signals include the pyrrolidinone carbonyl (δ ~175–180 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–7.5 ppm in ¹H NMR). Hydroxy and methyl groups appear at δ ~1.5–2.5 ppm (CH₃) and δ ~5–6 ppm (OH, exchangeable) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns. For example, similar compounds (e.g., (5R*)-5-[(2S*,5S*)-1-methoxy-5-phenyl-pyrrolidin-2-yl]-3-methylfuran-2(5H)-one) were characterized with R-factors < 0.05 .

Basic Question: What safety protocols are recommended for handling pyrrolidinone derivatives?

Methodological Answer:
Safety measures for structurally related compounds (e.g., 1-ethenylpyrrolidin-2-one) include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents (e.g., DMF, THF) .
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Question: How can reaction yields for this compound synthesis be optimized?

Methodological Answer:
Yield optimization strategies include:

  • Ultrasound-Assisted Synthesis : Evidence from 5-(3,3,3-trifluoro-2-oxopropylidene)-1-(3-trifluoromethylphenyl)pyrrolidin-2-one shows that ultrasound promotes faster reaction kinetics and higher yields (e.g., 20% increase) by enhancing mixing and reducing aggregation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMAc) improve solubility of aromatic intermediates. highlights aqueous HCl for crystallization, achieving 52.7% yield via controlled pH adjustment .

Advanced Question: What computational tools are available to predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., cannabinoid receptors, as seen in pyrrolidinone-based ligands ).
  • QSAR Modeling : Leverage SMILES notation (e.g., CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N=CC3=CN=C(N=C3)C4=CC=CC=C4)C(C)C) from PubChem to predict physicochemical properties and ADMET profiles .

Advanced Question: How do contradictory spectral data arise in pyrrolidinone derivatives, and how are they resolved?

Methodological Answer:
Contradictions may stem from:

  • Tautomerism : Keto-enol tautomerism in pyrrolidinones can shift NMR signals. For example, resolved tautomeric forms via deuterium exchange experiments .
  • Stereochemical Ambiguity : Chiral centers (e.g., in (3R,5R)-5-(3-methoxyphenyl)-3-((R)-1-phenylethylamino)-1-(4-trifluoromethylphenyl)pyrrolidin-2-one) require circular dichroism (CD) or X-ray analysis for unambiguous assignment .

Advanced Question: What are the potential biomedical applications of this compound?

Methodological Answer:
While direct studies are lacking, structural analogs suggest:

  • Anticancer Activity : Pyrrolidinones with aryl substituents (e.g., 1-(4-trifluoromethylphenyl) derivatives) inhibit kinase pathways .
  • Antimicrobial Properties : Compounds like (2Z)-3-methyl-2-[[4-[(2-phenylpyrimidin-5-yl)methylideneamino]phenyl]methylidene]-6-propan-2-ylcyclohexan-1-one exhibit broad-spectrum activity via membrane disruption .

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